molecular formula C13H8Cl2N2O B3839767 3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3839767
M. Wt: 279.12 g/mol
InChI Key: QJOIKIGPSZMQLK-UHFFFAOYSA-N
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Description

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C13H8Cl2N2O It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring. The chlorination of the resulting benzoxazole derivative is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the chlorinated benzoxazole with aniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-4-12-11(5-7)17-13(18-12)9-3-2-8(16)6-10(9)15/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOIKIGPSZMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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